molecular formula C23H29N7O B2430456 7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946229-25-0

7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2430456
CAS RN: 946229-25-0
M. Wt: 419.533
InChI Key: IKBJYDVSVTUDPP-UHFFFAOYSA-N
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Description

The compound “7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a triazolo ring, and a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the various rings and the attachment of the functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the piperazine ring might be involved in reactions with acids or bases, while the triazolo and pyrimidine rings might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups and rings within the molecule. These properties could include things like solubility, melting point, and reactivity .

Scientific Research Applications

Antihypertensive Activity

Compounds with structural similarities, particularly those involving 1,2,4-triazolo[1,5-a]pyrimidines and piperazine moieties, have been synthesized and evaluated for their antihypertensive activities. Studies have shown that certain derivatives within this class exhibit promising antihypertensive effects, indicating their potential in the development of new therapeutic agents for managing high blood pressure (Bayomi et al., 1999).

Neurological Disorders

Research into adenosine A2a receptor antagonists has identified piperazine and triazolo[1,5-a][1,3,5]triazine derivatives as potent and selective compounds. These molecules have been found effective in mouse models of Parkinson's disease, showcasing their potential in treating neurological disorders by targeting specific receptor subtypes (Vu et al., 2004).

Adenosine Receptor Affinity

Further investigation into the affinity and selectivity of adenosine receptor subtypes has led to the synthesis of new derivatives with significant activity. Modifications to the core structure, such as incorporating aryl(alkyl)amino- and piperazin-1-yl- moieties, have enhanced the targeting of human adenosine A1 and/or A2A receptors. This research provides insights into the design of compounds with potential applications in treating diseases influenced by adenosine receptor function (Squarcialupi et al., 2017).

Antimicrobial and Insecticidal Agents

The synthesis and evaluation of various heterocyclic compounds, including triazolo[1,5-a]pyrimidines and related structures, have demonstrated antimicrobial and insecticidal activities. These studies reveal the potential of these compounds as lead molecules in the development of new agents for controlling microbial infections and pest infestations (Solankee & Patel, 2004).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-cyclohexyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O/c1-17-7-9-19(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-18-5-3-2-4-6-18/h7-10,16,18H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBJYDVSVTUDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

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